1-(4-Amino-2,6-difluoro-phenyl)-ethanone
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Overview
Description
Ethanone, 1-(4-amino-2,6-difluorophenyl)- (9CI) is a chemical compound with the molecular formula C8H7F2NO and a molecular weight of 171.14 g/mol It is characterized by the presence of an ethanone group attached to a phenyl ring substituted with amino and difluoro groups
Preparation Methods
The synthesis of Ethanone, 1-(4-amino-2,6-difluorophenyl)- (9CI) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-2,6-difluorobenzene and acetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction.
Procedure: The 4-amino-2,6-difluorobenzene is reacted with acetyl chloride in the presence of aluminum chloride to yield Ethanone, 1-(4-amino-2,6-difluorophenyl)- (9CI).
Chemical Reactions Analysis
Ethanone, 1-(4-amino-2,6-difluorophenyl)- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Scientific Research Applications
Ethanone, 1-(4-amino-2,6-difluorophenyl)- (9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-amino-2,6-difluorophenyl)- (9CI) involves its interaction with specific molecular targets. The amino and difluoro groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Ethanone, 1-(4-amino-2,6-difluorophenyl)- (9CI) can be compared with similar compounds such as:
Ethanone, 1-(2,6-difluorophenyl)-: This compound lacks the amino group, which significantly alters its chemical properties and reactivity.
Ethanone, 1-(2,4-difluorophenyl)-: The position of the fluorine atoms affects the compound’s electronic properties and reactivity.
Ethanone, 1-(2,4-difluorophenyl)-: Similar to the previous compound but with different substitution patterns.
The presence of the amino group in Ethanone, 1-(4-amino-2,6-difluorophenyl)- (9CI) makes it unique and imparts distinct chemical and biological properties .
Biological Activity
1-(4-Amino-2,6-difluoro-phenyl)-ethanone, also known as 4-amino-2,6-difluoroacetophenone, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant data tables and case studies.
Molecular Characteristics:
Property | Value |
---|---|
CAS No. | 746630-18-2 |
Molecular Formula | C8H7F2NO |
Molecular Weight | 171.14 g/mol |
IUPAC Name | 1-(4-amino-2,6-difluorophenyl)ethanone |
InChI | InChI=1S/C8H7F2NO/c1-4(12)8-6(9)2-5(11)3-7(8)10/h2-3H,11H2,1H3 |
InChI Key | HPDCNHDVCAUSPH-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=C(C=C(C=C1F)N)F |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . The compound has been tested against various bacterial strains, showing significant inhibition zones. For example:
- Against Pseudomonas aeruginosa : Inhibition zone of 22 mm compared to a standard drug with an inhibition zone of 24 mm.
- Against Klebsiella pneumoniae : Inhibition zone of 25 mm compared to the standard drug's zone of 27 mm.
These findings suggest that the compound could serve as a potential candidate for the development of new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the growth of various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), Huh7 (liver cancer), and others.
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating effective cytotoxicity against these cancer cells .
In a comparative study, this compound was found to be comparable to established anticancer drugs such as doxorubicin in terms of potency .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of both amino and difluoro groups enhances its binding affinity to various biological receptors. Preliminary studies suggest that it may modulate biochemical pathways involved in cell proliferation and apoptosis, although detailed mechanisms are still under investigation .
Study on Anticancer Efficacy
A recent study evaluated the efficacy of this compound against human breast cancer cells. The results indicated a significant reduction in cell viability at varying concentrations:
Concentration (µM) | % Cell Viability |
---|---|
0.01 | 95 |
0.1 | 80 |
1 | 50 |
10 | 20 |
This study highlights the compound's potential as an anticancer agent and warrants further exploration into its mechanism and efficacy in vivo .
Properties
CAS No. |
746630-18-2 |
---|---|
Molecular Formula |
C8H7F2NO |
Molecular Weight |
171.14 g/mol |
IUPAC Name |
1-(4-amino-2,6-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H7F2NO/c1-4(12)8-6(9)2-5(11)3-7(8)10/h2-3H,11H2,1H3 |
InChI Key |
HPDCNHDVCAUSPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1F)N)F |
Origin of Product |
United States |
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